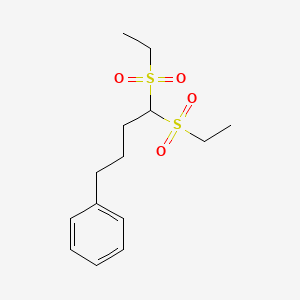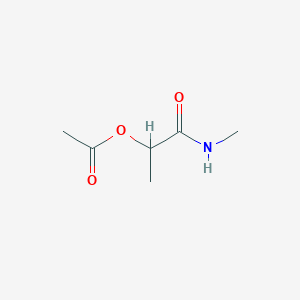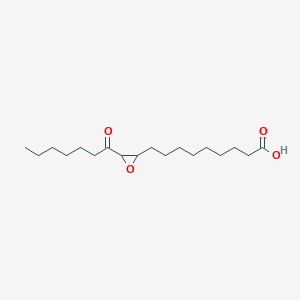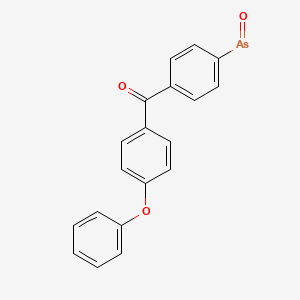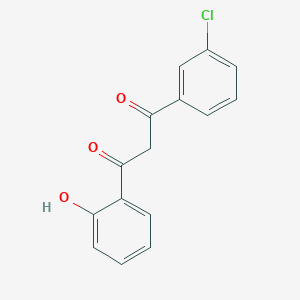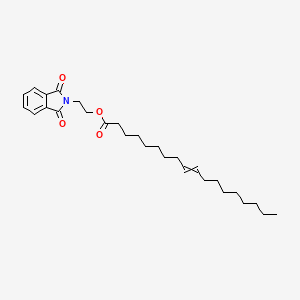
2-(1,3-Dioxoisoindol-2-yl)ethyl octadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dioxoisoindol-2-yl)ethyl octadec-9-enoate is a chemical compound with the molecular formula C28H41NO4 and a molecular weight of 455.629 g/mol It is characterized by the presence of a phthalimide group (1,3-dioxoisoindol) and an octadec-9-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxoisoindol-2-yl)ethyl octadec-9-enoate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with an alkylating agent, such as octadec-9-enoic acid, under specific conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dioxoisoindol-2-yl)ethyl octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(1,3-Dioxoisoindol-2-yl)ethyl octadec-9-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dioxoisoindol-2-yl)ethyl octadec-9-enoate involves its interaction with specific molecular targets and pathways. The phthalimide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-Dioxoisoindol-2-yl)ethyl octadecanoate
- 2-(1,3-Dioxoisoindol-2-yl)ethyl hexadecanoate
- 2-(1,3-Dioxoisoindol-2-yl)ethyl dodecanoate
Uniqueness
2-(1,3-Dioxoisoindol-2-yl)ethyl octadec-9-enoate is unique due to its specific structural features, such as the presence of an unsaturated octadec-9-enoate moiety. This unsaturation can influence the compound’s reactivity and biological activity, distinguishing it from similar saturated compounds .
Propriétés
Numéro CAS |
5327-30-0 |
|---|---|
Formule moléculaire |
C28H41NO4 |
Poids moléculaire |
455.6 g/mol |
Nom IUPAC |
2-(1,3-dioxoisoindol-2-yl)ethyl octadec-9-enoate |
InChI |
InChI=1S/C28H41NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26(30)33-23-22-29-27(31)24-19-17-18-20-25(24)28(29)32/h9-10,17-20H,2-8,11-16,21-23H2,1H3 |
Clé InChI |
NBROGIBKWCOXJE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCCN1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


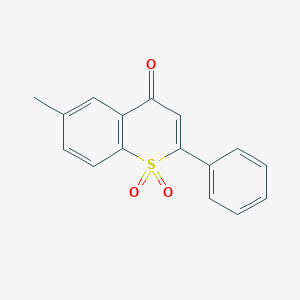
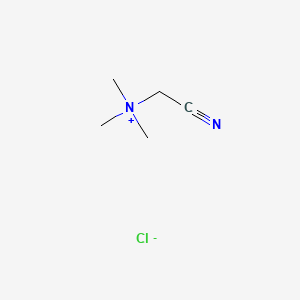
![6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14735360.png)
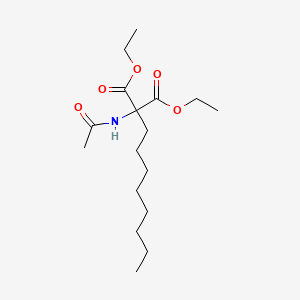


![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)

